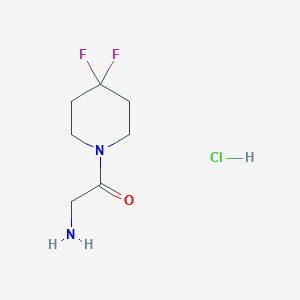

2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(4,4-difluoropiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2O.ClH/c8-7(9)1-3-11(4-2-7)6(12)5-10;/h1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDODEKVFWHBNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluoropiperidine and ethyl chloroacetate.

Formation of Intermediate: The initial step involves the reaction of 4,4-difluoropiperidine with ethyl chloroacetate under basic conditions to form an intermediate ester.

Hydrolysis and Amination: The ester intermediate is then hydrolyzed to produce the corresponding carboxylic acid, which is subsequently converted to the amide through an amination reaction using ammonia or an amine source.

Final Conversion: The amide is finally converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Research

Research indicates that 2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride acts as a potent inhibitor of KIF18A, a motor protein involved in cancer cell proliferation and metastasis. In vitro studies have shown that this compound significantly reduces cell viability across various cancer cell lines, suggesting its potential as an anticancer agent.

2. Neurological Disorders

The compound is also being investigated for its therapeutic applications in neurological disorders. Its ability to modulate neurotransmitter systems may provide benefits in treating conditions such as anxiety and depression.

3. Medicinal Chemistry

As a building block in organic synthesis, this compound serves as a precursor for developing more complex molecules with potential therapeutic effects. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

4. Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The difluoropiperidine moiety enhances binding affinity to various receptors or enzymes, potentially influencing critical biochemical pathways.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and induced apoptosis in treated cells. These findings support further exploration of this compound as a potential therapeutic agent against cancer.

Case Study 2: Neurological Effects

Another investigation focused on the compound's effects on neurotransmitter levels in animal models of anxiety. The results indicated significant modulation of serotonin and norepinephrine levels, suggesting potential use in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoropiperidine moiety can influence the compound’s binding affinity and specificity, leading

Biological Activity

2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride is a synthetic compound notable for its unique chemical structure, which includes an amino group and a difluorinated piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure

- Molecular Formula : C7H12F2N2O

- CAS Number : 2206244-08-6

The presence of the difluoropiperidine moiety is believed to enhance the compound's biological activity by influencing its binding affinity to various molecular targets.

Research indicates that this compound acts primarily as an inhibitor of the kinesin protein KIF18A, which is implicated in cancer cell proliferation and metastasis. The inhibition of KIF18A has been linked to reduced cell viability in various cancer cell lines, suggesting its potential as a promising anticancer agent .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 0.047 | Significant reduction in cell viability |

| SUIT-2 | 0.021 | Moderate cytotoxicity observed |

| HT-29 | 0.045 | Effective against colorectal cancer cells |

These findings indicate that the compound exhibits potent cytotoxic effects, outperforming traditional chemotherapeutics like cisplatin in some cases .

Apoptosis Induction

Further analysis has shown that treatment with this compound leads to increased apoptosis in cancer cells. The mechanism involves:

- Cell Cycle Arrest : The compound induces G2/M phase arrest, leading to an accumulation of cells in the G0/G1 phase.

- Apoptotic Markers : Increased levels of pro-apoptotic markers were observed post-treatment, indicating a shift towards programmed cell death .

Case Studies

A recent study highlighted the effects of this compound on human high-grade serous ovarian carcinoma (HGSOC) and triple-negative breast cancer (TNBC) models. In these models, significant tumor regression was noted following treatment with well-tolerated doses of the compound, underscoring its potential clinical relevance .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 4,4-difluoropiperidine and ethyl chloroacetate.

- Formation of Intermediate : Reaction under basic conditions forms an ester intermediate.

- Hydrolysis and Amination : The ester is hydrolyzed to a carboxylic acid and then converted to an amide using ammonia or an amine source.

- Final Conversion : Treatment with hydrochloric acid yields the hydrochloride salt .

Comparison with Similar Compounds

Structural Analogues in the Aminoethanone Hydrochloride Family

The following table summarizes key structural analogs, their substituents, molecular formulas, molecular weights, and notable properties:

Substituent Effects on Physicochemical Properties

- In contrast, fluorine in the target compound may improve metabolic stability and binding affinity due to its electronegativity .

- Hydroxyl vs. Methoxy Groups: Hydroxyl substituents (e.g., 4-hydroxyphenyl derivative) introduce polarity and hydrogen-bonding capacity, affecting solubility and melting points. For instance, 2-Amino-1-(4-hydroxyphenyl)ethanone HCl exhibits melting points ranging from >200°C to 300°C, likely due to variations in crystallinity or purity . Methoxy groups (e.g., 4-methoxyphenyl analog) enhance lipophilicity compared to hydroxylated analogs .

- Aromatic vs. This structural distinction may influence target selectivity in drug design .

Key Research Findings and Discrepancies

- Melting Point Variability: 2-Amino-1-(4-hydroxyphenyl)ethanone HCl exhibits melting points ranging from 235°C to >300°C, attributed to differences in synthesis protocols or purification methods .

- Forensic Relevance: Pyrolysis studies of bk-2C-B HCl identified degradation products critical for detecting novel psychoactive substances in forensic samples .

- Commercial Availability : Several analogs (e.g., 4-methoxyphenyl and 4-methylphenyl derivatives) are marketed as reference standards, underscoring their importance in analytical chemistry .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride?

The compound is typically synthesized via Mannich reactions , where a ketone, amine, and formaldehyde (or its equivalent) react under acidic or basic conditions. For example:

- Step 1 : Condensation of 4,4-difluoropiperidine with an appropriate ketone (e.g., chloroacetophenone derivatives) using paraformaldehyde as the carbonyl source.

- Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).

- Key Considerations : Reaction temperatures (often 60–80°C), stoichiometric ratios, and catalyst selection (e.g., Raney Ni for hydrogenation steps) influence yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (using SHELX software for refinement) .

- NMR Spectroscopy : NMR distinguishes difluoropiperidinyl groups; NMR identifies amine and ketone protons.

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and ammonium (N–H, ~2500 cm) stretches .

- Elemental Analysis : Validate chloride content (theoretical vs. experimental) .

Q. How is purity assessed for hydrochloride salts of amino-ethanone derivatives?

- Titration : Back-titration with sodium hydroxide to quantify free HCl .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess impurities (<2% threshold) .

- Melting Point Analysis : Compare observed vs. literature values (e.g., 192–194°C for similar compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Catalyst Screening : Raney Ni (economical, high selectivity) outperforms Pd/C in reducing side reactions (e.g., over-hydrogenation) .

- Solvent Selection : Methanol/ethanol mixtures improve solubility of intermediates and reduce dimerization .

- Temperature Control : Lower reaction temperatures (40–50°C) mitigate thermal degradation of the difluoropiperidine moiety .

Q. How can discrepancies in spectroscopic data be resolved during structural confirmation?

- Cross-Validation : Pair NMR with DEPT-135 to distinguish quaternary carbons in the difluoropiperidinyl ring .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and isotopic patterns (e.g., chlorine vs. fluorine signatures) .

- X-ray Diffraction : Resolve ambiguities in fluorine positioning (e.g., axial vs. equatorial) .

Q. What strategies mitigate instability during long-term storage?

Q. How does the difluoropiperidinyl group influence reactivity in downstream applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.